2-Ethynyl-5-methylthiophene

Descripción

Overview of 2-Ethynyl-5-methylthiophene within Thiophene (B33073) Chemistry

Thiophene and its derivatives are a well-established class of heterocyclic compounds that play a vital role in the development of organic electronics. The introduction of an ethynyl (B1212043) group at the 2-position and a methyl group at the 5-position of the thiophene ring in this compound creates a molecule with tailored electronic and physical properties.

Structural Characteristics and Chemical Significance

The structure of this compound consists of a five-membered aromatic ring containing a sulfur atom, with an ethynyl (-C≡CH) group and a methyl (-CH3) group attached. cymitquimica.com The planar nature of the thiophene ring, combined with the linear ethynyl group, contributes to the molecule's ability to participate in the formation of extended conjugated systems. The presence of the ethynyl group, a reactive functional group, allows for a variety of chemical transformations, most notably cross-coupling reactions like the Sonogashira coupling. mdpi.com This reactivity is fundamental to its role in synthesizing larger, more complex molecular architectures. The methyl group, in turn, can influence the solubility and solid-state packing of the resulting materials.

Role as a Heterocyclic Compound

As a heterocyclic compound, this compound is part of a large family of cyclic compounds containing atoms of at least two different elements in their rings. wikipedia.org Thiophenes, in particular, are known for their aromatic character and electron-rich nature, which makes them more reactive than benzene (B151609) in electrophilic substitution reactions. msu.edu This inherent reactivity, coupled with the specific functionalization of this compound, makes it a prime candidate for the construction of electroactive and photoactive materials.

Scope and Importance in Academic Research

The unique properties of this compound have made it a focal point of academic research, particularly in the field of materials science. Its ability to be polymerized or incorporated into larger conjugated molecules has led to its use in the development of organic semiconductors, conductive polymers, and other functional materials. Research has demonstrated that polymers derived from ethynyl-thiophene derivatives can exhibit interesting optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The versatility of this compound as a building block allows for the fine-tuning of the properties of the resulting materials. By systematically modifying the structure of the monomer, researchers can control the electronic band gap, charge carrier mobility, and other critical parameters of the final polymer. This "bottom-up" approach to materials design is a cornerstone of modern materials chemistry.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| CAS Number | 81294-10-2 sigmaaldrich.comchemsrc.com |

| Molecular Formula | C7H6S sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Storage Temperature | -10 °C sigmaaldrich.com |

Interactive Data Table: Spectroscopic Information

| Compound | 1H-NMR (CDCl3, 400 MHz) δ | 13C-NMR (CDCl3, 100 MHz) δ |

| 2,5-bis((trimethylsilyl)ethynyl)thiophene | 7.06 (s, 2H), 0.27 (s, 18H) | 132.6, 124.5, 100.1, 96.8, -0.2 |

| 2,5-diethynylthiophene (B3057309) | 7.14 (s, 2H), 3.38 (s, 2H) | 132.7, 123.7, 82.2, 76.2 |

Data for related thiophene compounds, presented for illustrative purposes. mdpi.com

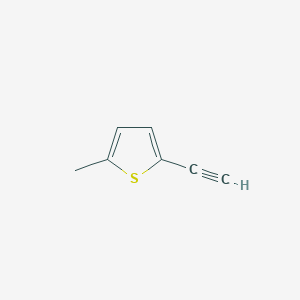

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynyl-5-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6S/c1-3-7-5-4-6(2)8-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCWYRXEXHPFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451563 | |

| Record name | 2-Ethynyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81294-10-2 | |

| Record name | 2-Ethynyl-5-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Reactivity of 2 Ethynyl 5 Methylthiophene

Synthetic Methodologies for 2-Ethynyl-5-methylthiophene

The synthesis of this compound can be achieved through several modern organic chemistry techniques. These methods primarily involve the formation of a carbon-carbon bond between the thiophene (B33073) ring and an ethynyl (B1212043) group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to form carbon-carbon bonds. mdpi.commdpi.com

The Sonogashira coupling reaction is a widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org For the synthesis of this compound, a common approach involves the coupling of a 2-halo-5-methylthiophene (where the halogen is typically iodine or bromine) with a protected or terminal acetylene (B1199291).

The reaction can be carried out under mild conditions, often at room temperature, and is tolerant of a variety of functional groups. wikipedia.org The choice of palladium catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed. organic-chemistry.org

A new series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-5-(hetero)aryl ethynyl thiophene derivatives were prepared by the Sonogashira coupling reaction of the corresponding 5-bromothiophenes with several (hetero)aryl acetylenes. nih.gov

Table 1: Examples of Sonogashira Coupling Conditions

| Reactants | Catalyst System | Base | Solvent | Yield |

|---|---|---|---|---|

| 2-Bromo-5-methylthiophene, Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | High |

This table is illustrative and specific yields can vary based on precise reaction conditions.

The Suzuki-Miyaura coupling reaction is another powerful palladium-catalyzed method for C-C bond formation, typically between an organoboron compound and an organohalide. d-nb.infonih.gov To synthesize this compound using this method, a 2-halo-5-methylthiophene can be coupled with an ethynylboronate ester or a similar organoboron reagent.

This reaction is valued for its mild conditions, tolerance of functional groups, and the low toxicity of the boron-based reagents. d-nb.infonih.gov The choice of palladium catalyst and base is crucial for achieving high yields. A study on the synthesis of 2-acetyl-5-arylthiophenes utilized Suzuki coupling of 2-acetyl-5-bromothiophene (B160168) with various arylboronic acids. semanticscholar.org

Table 2: Suzuki-Miyaura Coupling for Aryl-Thiophene Synthesis

| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Yield |

|---|---|---|---|---|

| 2-Bromo-5-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 85% |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 92% |

Data compiled from studies on similar thiophene derivatives. semanticscholar.orgmdpi.com

Cyclization Reactions of 1,3-Enynes with Sulfur Reagents

An alternative approach to constructing the thiophene ring itself involves the cyclization of acyclic precursors. The reaction of 1,3-enynes with a sulfur source can lead to the formation of substituted thiophenes. nih.gov For the synthesis of this compound, a suitably substituted 1,3-enyne would be required to react with a sulfur-donating reagent.

These cyclization strategies can offer a high degree of control over the substitution pattern of the resulting thiophene ring. nih.gov Various sulfur reagents can be employed, including elemental sulfur, sodium sulfide (B99878), or Lawesson's reagent, often in the presence of a base or a transition metal catalyst. A patent describes a 'one-pot' method for synthesizing 2,5-disubstituted thiophenes from a compound II and a compound III in the presence of a sulfur reagent. google.com

Comparison of Ethynylzinc Halides vs. Ethynylmagnesium Halides in Synthesis

In the context of coupling reactions to form the ethynyl-thiophene bond, organometallic reagents derived from acetylene are crucial. Ethynylmagnesium halides (Grignard reagents) and ethynylzinc halides are two common choices.

Ethynylmagnesium Halides:

Reactivity: Generally more reactive than their zinc counterparts. This high reactivity can sometimes lead to side reactions and lower yields, especially with substrates bearing sensitive functional groups.

Preparation: Prepared by the reaction of a terminal alkyne with a Grignard reagent like ethylmagnesium bromide.

Ethynylzinc Halides:

Reactivity: Less reactive and therefore more selective than Grignard reagents. This can be advantageous in complex syntheses where chemoselectivity is important.

Preparation: Typically prepared in situ by the reaction of a terminal alkyne with a strong base followed by the addition of a zinc halide (e.g., ZnCl₂). The Negishi coupling, a palladium- or nickel-catalyzed reaction of an organozinc compound with an organohalide, is a key application of these reagents.

The choice between these two organometallic reagents often depends on the specific substrate and the desired balance between reactivity and selectivity.

Functional Group Transformations of this compound

Once synthesized, the ethynyl group of this compound is a versatile handle for further chemical modifications. This allows for the elaboration of the molecule into more complex structures with potential applications in materials science and medicinal chemistry.

Common transformations of the ethynyl group include:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.

Sonogashira Coupling: The terminal alkyne can be further coupled with various aryl or vinyl halides to extend the conjugation of the system.

Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of methyl ketones or aldehydes, respectively. For instance, 2-acetyl-5-methylthiophene (B1664034) is a known flavor compound. nih.gov

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane) using appropriate catalytic hydrogenation methods.

Cycloaddition Reactions: The alkyne can participate in various cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, to construct new ring systems.

The methyl group on the thiophene ring can also be functionalized, for example, through radical bromination to form a bromomethyl group, which can then undergo nucleophilic substitution. nih.gov

Oxidation Reactions

The sulfur atom in the thiophene ring of this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic properties and reactivity of the thiophene ring.

The oxidation of sulfides to sulfoxides is a common transformation in organic chemistry and can be achieved using a variety of oxidizing agents. For the conversion of this compound to its corresponding sulfoxide, a controlled oxidation is necessary to avoid over-oxidation to the sulfone. acsgcipr.org Reagents such as hydrogen peroxide in the presence of a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures, are often employed for this purpose. The reaction would involve the attack of the electrophilic oxygen from the oxidizing agent on the nucleophilic sulfur atom of the thiophene ring. The general scheme for the oxidation of a sulfide to a sulfoxide is presented below.

General Reaction for Sulfoxide Formation: R-S-R' + [O] → R-S(O)-R'

Further oxidation of the sulfoxide, or direct oxidation of the thiophene, leads to the formation of the corresponding sulfone. organic-chemistry.org Stronger oxidizing agents or more forcing reaction conditions are typically required for this transformation compared to sulfoxide formation. Common reagents for the synthesis of sulfones from sulfides include excess hydrogen peroxide, potassium permanganate, or Oxone®.

General Reaction for Sulfone Formation: R-S-R' + 2[O] → R-S(O)₂-R'

The formation of this compound-1,1-dioxide would significantly alter the aromaticity of the thiophene ring, making it more susceptible to cycloaddition reactions and other transformations characteristic of non-aromatic conjugated dienes.

Reduction Reactions

The ethynyl group of this compound is susceptible to reduction, providing a pathway to the corresponding ethyl-substituted thiophene.

The reduction of an alkyne to an alkane can be achieved through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction proceeds in a stepwise manner, first forming the alkene intermediate (2-ethenyl-5-methylthiophene) which is then further reduced to the fully saturated alkyl group.

Reaction for the Conversion of Ethynyl to Ethyl Group: this compound + 2 H₂ --(Catalyst)--> 2-Ethyl-5-methylthiophene

This transformation provides a route to 2-Ethyl-5-methylthiophene, a compound with different physical and chemical properties compared to its ethynyl precursor. nih.govtiiame.uzacs.org

Substitution Reactions

The thiophene ring in this compound can undergo electrophilic substitution reactions, with the position of substitution being influenced by the directing effects of the existing substituents.

Halogenation of thiophene and its derivatives is a well-established electrophilic aromatic substitution reaction. The reaction of this compound with halogens such as chlorine, bromine, or iodine is expected to result in the substitution of one or more of the hydrogen atoms on the thiophene ring. The 5-methyl group is an activating group and directs electrophiles to the ortho and para positions. The 2-ethynyl group is a deactivating group. Therefore, substitution is most likely to occur at the vacant positions on the thiophene ring, which are positions 3 and 4. The regioselectivity of the halogenation would depend on the specific halogenating agent and the reaction conditions. For instance, bromination using N-bromosuccinimide (NBS) in a suitable solvent is a common method for the selective bromination of thiophenes.

Plausible Halogenation Reaction: this compound + X₂ → 2-Ethynyl-3-halo-5-methylthiophene and/or 2-Ethynyl-4-halo-5-methylthiophene + HX

The introduction of a halogen atom onto the thiophene ring provides a handle for further functionalization through various cross-coupling reactions.

Reactivity and Electronic Effects of Substituents

The chemical behavior of this compound is governed by the electronic interplay between the methyl group, the ethynyl group, and the aromatic thiophene ring.

The thiophene ring is inherently electron-rich and more reactive towards electrophilic aromatic substitution than benzene (B151609) due to the ability of the sulfur atom's lone pairs to donate electron density into the ring. nih.govnumberanalytics.com The substituents at the 2 and 5 positions significantly modulate this reactivity.

Methyl Group (at C5): The methyl group is an electron-donating group (EDG) through an inductive effect. This effect increases the electron density of the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles. This activating effect is confirmed by studies on methyl-substituted thiophenes in organometallic chemistry, where the methyl groups influence the stability of the coordinated thiophene ligands. researchgate.net

Ethynyl Group (at C2): The ethynyl group has a dual electronic nature. It is electron-withdrawing via induction due to the higher electronegativity of its sp-hybridized carbon atoms. However, its π-system can overlap with the π-system of the thiophene ring, potentially donating electron density through resonance. Generally, the inductive withdrawal effect is dominant, which deactivates the ring towards electrophilic attack compared to unsubstituted thiophene.

The combination of an activating methyl group and a deactivating ethynyl group results in a nuanced reactivity profile. The electron-donating methyl group at the 5-position primarily directs incoming electrophiles to the adjacent vacant positions (C4). The deactivating ethynyl group at the 2-position would likewise direct to its meta position (C4), making the C4 position the most probable site for electrophilic substitution.

To understand the unique reactivity of this compound, it is useful to compare it with thiophenes bearing different types of substituents, such as halogens or strongly electron-withdrawing groups.

Halogenated Thiophene Derivatives: Halogens, like bromine or fluorine, are deactivating due to their strong inductive electron-withdrawing effect, yet they direct incoming electrophiles to ortho and para positions via resonance. Fluorinated thiophene polymers, for example, exhibit distinct properties due to the high electron negativity of fluorine. rsc.org Compared to a halogen, the ethynyl group is generally considered less deactivating. Nucleophilic substitution reactions on thiophenes typically require a good leaving group, such as a halogen, on the ring. numberanalytics.com

The following table provides a qualitative comparison of the expected reactivity of different thiophene derivatives towards a typical electrophilic aromatic substitution reaction.

| Compound | Substituent at C2 | Substituent at C5 | Overall Ring Activation/Deactivation | Predicted Major Substitution Site (Electrophilic Attack) |

|---|---|---|---|---|

| This compound | -C≡CH (Weakly Deactivating) | -CH₃ (Activating) | Moderately Activated/Deactivated | C4 |

| 2-Acetyl-5-methylthiophene | -COCH₃ (Strongly Deactivating) | -CH₃ (Activating) | Deactivated | C4 |

| 2-Bromo-5-methylthiophene | -Br (Deactivating) | -CH₃ (Activating) | Deactivated | C4 |

Polymerization Studies and Materials Science Applications

Polymerization Mechanisms and Products

The polymerization of 2-ethynyl-5-methylthiophene and its analogs opens pathways to creating conjugated polymers with unique characteristics. The resulting polymer backbone, often a polyacetylene derivative, is endowed with the electronic properties of the thiophene (B33073) side groups.

The polymerization of 2-ethynylthiophene (B1312097) monomers yields polyacetylene derivatives where the thiophene ring is a substituent on the polyene backbone. This structure is significant because it combines the conductivity of a doped polyacetylene chain with the enhanced stability and processability offered by the heterocyclic thiophene units. Polyacetylene itself is a conceptually important polymer, and its discovery as a conductive organic material launched the field of organic electronics. sigmaaldrich.com However, its instability in air and processing difficulties have limited its commercial use. sigmaaldrich.com

Introducing thiophene pendants to the polyacetylene backbone is a strategy to overcome these limitations. rsc.org Polymers derived from ethynylthiophenes are noted to be more thermally and environmentally stable than unsubstituted polyacetylenes. For instance, polythiophenes and their derivatives exhibit greater resistance to atmospheric constituents because their oxidation potential lies between that of oxygen and water, making them less reactive. The polymerization of monomers like this compound is expected to proceed via the acetylenic group, creating a conjugated main chain with pendant methyl-substituted thiophene rings. mdpi.com

Table 1: Comparison of Properties: Polyacetylene vs. Thiophene-Substituted Polyacetylene

| Property | Polyacetylene | Poly(ethynylthiophene) Derivatives |

| Backbone | Conjugated polyene | Conjugated polyene |

| Pendant Group | Hydrogen | Thiophene (or substituted thiophene) |

| Stability | Prone to oxidation and decomposition in air | Enhanced thermal and environmental stability |

| Processability | Generally poor | Improved solubility and processability |

| Conductivity | High upon doping sigmaaldrich.com | Conductive upon doping |

The synthesis of polyacetylene derivatives from ethynylthiophene monomers is heavily reliant on transition metal catalysts. Rhodium-based catalysts, in particular, have proven effective for polymerizing monosubstituted acetylenes. mdpi.com Catalysts such as (bicyclo mdpi.commdpi.comhepta-2,5-diene)chlororhodium(I) dimer, often abbreviated as [(nbd)RhCl]₂, are widely used and can produce stereoregular polymers, frequently with a cis-transoid structure. mdpi.com The polymerization typically occurs under an inert atmosphere, with the catalyst system often including a co-catalyst like an amine (e.g., diisopropylamine). mdpi.com

Another significant catalytic method is palladium-catalyzed cross-coupling. This approach is used to synthesize the monomers themselves, such as 2,5-diethynylthiophene (B3057309), by reacting a dihalothiophene with a protected acetylene (B1199291), like trimethylsilylacetylene, in the presence of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst. mdpi.com Following deprotection, the resulting diethynylthiophene monomers can be polymerized through oxidative coupling, often using a cuprous catalyst.

Applications in Organic Electronics

The unique electronic structure of polymers derived from this compound makes them attractive candidates for a range of organic electronic devices. The combination of a tunable conjugated backbone and stable, electron-rich thiophene moieties is central to their functionality.

While specific studies on poly(this compound) in OLEDs are not widely reported, related thiophene-containing materials show promise. For instance, compounds featuring 2,5-diethynylthiophene have been synthesized and shown to exhibit intense fluorescence. mdpi.com This intrinsic light-emitting property is a fundamental prerequisite for materials used in the emissive layer of an OLED. The ability to tune the electronic properties by modifying substituents on the thiophene ring could allow for the development of materials that emit light across the visible spectrum, a key goal in the development of full-color displays.

Thiophene-based polymers are extensively used as donor materials in the active layer of organic solar cells. These polymers absorb sunlight to create excitons (bound electron-hole pairs), which are then separated at a donor-acceptor interface to generate a photocurrent. Copolymers incorporating thiophene units have been specifically designed for OPV applications. rsc.org For example, a copolymer of tetrathienylthiophene and poly(3-hexylthiophene-2,5-diyl) (P3HT) has been studied as a donor material. rsc.org Although the specific methyl-substituted polyacetylene derivative of this compound is less documented in this context, its structural similarity to other high-performing thiophene polymers suggests its potential as a component in organic solar cells.

Table 2: Key Parameters for Thiophene-Based Polymers in OPVs rsc.org

| Polymer | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| TTT-co-P3HT | -5.49 | -3.30 | 2.19 |

| P3HT | -5.17 | -3.20 | 1.97 |

Note: Data for a representative thiophene copolymer (TTT-co-P3HT) and a reference polymer (P3HT) are shown to illustrate typical electronic properties.

Organic Thin Film Transistors are a cornerstone of flexible and large-area electronics, and thiophene-based polymers are among the most successful materials for the semiconductor channel in these devices. mdpi.com Polymers like P3HT are widely used, and significant research focuses on creating new thiophene-containing polymers to improve performance metrics like charge carrier mobility and on/off ratio. mdpi.comrsc.org Donor-acceptor copolymers based on thiophene-S,S-dioxidized indophenine have demonstrated n-type charge transport with electron mobilities as high as 0.18 cm² V⁻¹ s⁻¹. rsc.org The introduction of a poly(ethynylthiophene) structure could offer a rigid backbone, potentially facilitating ordered packing in thin films, which is beneficial for efficient charge transport. Therefore, polymers derived from this compound are considered promising candidates for active layers in OTFTs. rsc.orgmdpi.com

Advanced Materials Synthesis and Characterization

There is no available scientific literature detailing the synthesis or characterization of conjugated polymers or oligomers derived specifically from this compound.

There is no available scientific literature describing the incorporation of this compound into the structure of sensitizing dyes for DSSCs or reporting on the photovoltaic performance of such devices.

Biological Activities and Pharmaceutical Research

Antimicrobial Properties

While thiophene (B33073) derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial effects, specific data on 2-Ethynyl-5-methylthiophene remains limited in publicly accessible research.

Detailed studies quantifying the efficacy of this compound, such as the determination of Minimum Inhibitory Concentration (MIC) values against specific bacterial strains, are not extensively documented in the reviewed scientific literature. The compound has been mentioned in the context of synthetic chemistry aimed at producing beta-lactam antibiotics, but its intrinsic activity has not been the focus of these studies. delsuelib.com.ngdokumen.pub

The precise mechanisms through which this compound might exert antimicrobial effects have not been elucidated. General mechanisms for thiophene-based antimicrobials often involve the disruption of bacterial cell membranes or interference with essential metabolic pathways, but specific research into this action for the target compound is needed.

Anticancer Activity

The most significant research surrounding this compound is in the field of oncology, where it has been utilized as a key chemical intermediate for the synthesis of targeted cancer therapies.

The compound plays an indirect but crucial role in the development of apoptosis-inducing agents. As a precursor to potent inhibitors of lactate (B86563) dehydrogenase (LDH), this compound is integral to creating molecules that can trigger programmed cell death in cancer cells. researchgate.net Research has shown that both genetic and pharmacological inhibition of LDH can lead to apoptosis, suggesting that targeting this pathway is a viable strategy for cancer treatment. researchgate.net

Recent research has highlighted the importance of this compound as a reactant in the synthesis of novel pyrazole-based inhibitors of lactate dehydrogenase (LDH), specifically the LDHA isoform, which is often overexpressed in cancer cells. researchgate.netnih.gov Many cancer cells rely on the glycolytic pathway for energy production, a phenomenon known as the "Warburg effect," which culminates in the conversion of pyruvate (B1213749) to lactate by LDH. nih.gov By inhibiting LDH, these novel compounds disrupt the cancer cells' metabolic plasticity and reduce their viability. researchgate.net

In a notable study, this compound was coupled with an advanced pyrazole (B372694) intermediate via a Sonogashira reaction to produce a potent LDH inhibitor. researchgate.netnih.gov This demonstrates the compound's direct utility in constructing complex molecules designed to engage with specific therapeutic targets in oncology. researchgate.netnih.govgoogle.com

Table 1: Role of this compound in LDH Inhibitor Synthesis

| Reactant | Reaction Type | Product Class | Therapeutic Target | Reference |

|---|---|---|---|---|

| This compound | Sonogashira Coupling | Pyrazole-based inhibitors | Lactate Dehydrogenase (LDH) | researchgate.netnih.gov |

The current body of scientific literature does not provide specific details regarding the effects of this compound or its derivative LDH inhibitors on the cell cycle progression of cancer cells. The primary focus of existing research has been on the metabolic and apoptotic effects of these compounds.

Anti-inflammatory and Antioxidant Effects

Inflammation and oxidative stress are implicated in the pathophysiology of a wide array of human diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Consequently, the identification of new agents with anti-inflammatory and antioxidant properties is a key objective in drug discovery.

While the broader class of thiophene derivatives has been the subject of extensive research for these effects, specific and detailed research findings on the anti-inflammatory and antioxidant activities of this compound are not extensively documented in publicly available scientific literature. There are indications of ongoing research aimed at elucidating the potential of this compound in mitigating inflammation and oxidative stress. However, at present, there is a lack of published, data-driven studies to substantiate these effects for this specific compound.

For context, studies on other thiophene derivatives have shown that the nature and position of substituents on the thiophene ring play a crucial role in their antioxidant and anti-inflammatory activities. researchgate.netresearchgate.netmdpi.com For instance, research on various 2-amino-5-methylthiazol derivatives containing a 1,3,4-oxadiazole-2-thiol (B52307) moiety has demonstrated significant radical scavenging potential, attributed to the presence of electron-donating substituents. nih.gov Similarly, other polyphenolic compounds incorporating a thiazole (B1198619) core, a related sulfur-containing heterocycle, have exhibited enhanced antioxidant activity compared to established standards. nih.gov These findings underscore the potential of substituted thiophenes, though specific experimental validation for this compound is required.

Enzyme Interactions and Modulation

The interaction of chemical compounds with enzymes is a fundamental aspect of their mechanism of action and a critical consideration in pharmaceutical research. The modulation of enzyme activity can lead to therapeutic benefits or, conversely, to adverse drug interactions.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the metabolism of a vast number of drugs and other xenobiotics. mdpi.comclinicaltrials.gov Inhibition or induction of these enzymes can significantly alter the pharmacokinetic profile of co-administered drugs, potentially leading to toxicity or loss of efficacy. nih.gov

Specific research detailing the interactions of this compound with cytochrome P450 enzymes is currently limited. However, studies on structurally related compounds provide some insight. For example, it has been noted that 2-ethyl-5-methylthiophene, a close structural analog where the ethynyl (B1212043) group is replaced by an ethyl group, has demonstrated interactions with cytochrome P450 enzymes. This suggests that the thiophene scaffold itself can be a substrate or modulator of CYP enzymes. The nature of the substituent at the 2-position is critical in determining the specifics of such interactions. The presence of the ethynyl group in this compound, an electron-withdrawing and reactive moiety, could potentially lead to distinct interactions with CYP enzymes, including the possibility of mechanism-based inhibition, a phenomenon observed with other terminal acetylene-containing compounds. However, without direct experimental data for this compound, any such potential remains speculative.

Theoretical and Computational Studies

Electronic Structure Analysis

The arrangement of electrons in 2-ethynyl-5-methylthiophene governs its reactivity and physical properties. Theoretical analyses, including DFT calculations, offer a detailed picture of its electronic landscape.

Density Functional Theory (DFT) Calculations

DFT has proven to be a reliable method for investigating the electronic structure of thiophene (B33073) derivatives. ias.ac.inarxiv.org For ethynylthiophenes, DFT calculations help in understanding the intricate interactions between the thiophene ring and the ethynyl (B1212043) substituent. ias.ac.in These calculations are computationally intensive but provide valuable insights into the molecule's geometry, energy levels, and electron distribution. ias.ac.inarxiv.org Different levels of theory and basis sets, such as B3LYP, MP2, and CBS-QB3, have been utilized to explore the reaction pathways and energetics of similar thiophene compounds. nih.govfigshare.com The choice of the functional and basis set is critical for achieving accurate results that correlate well with experimental data. arxiv.orgnih.gov

HOMO-LUMO Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from electronic structure calculations. This "HOMO-LUMO gap" provides information about the chemical reactivity and stability of a molecule. mdpi.com A smaller gap generally indicates a more reactive species, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For ethynylthiophenes, the HOMO-LUMO gap is influenced by the interaction between the π-systems of the thiophene ring and the ethynyl group. ias.ac.in Analysis of related thiophene derivatives has shown that the HOMO-LUMO gap can be tuned by altering substituents, which in turn affects the compound's stability. mdpi.com

Table 1: Calculated Electronic Properties of Thiophene Derivatives

Spectroscopic Data Interpretation

The interpretation of spectroscopic data for this compound relies on a combination of experimental analysis and theoretical calculations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and corroborating experimental findings, providing a deeper understanding of the molecule's structural and electronic properties as reflected in its spectra. nova.eduresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethynyl, thiophene ring, and methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons and spin-spin coupling with neighboring nuclei.

Thiophene Protons: The two protons on the thiophene ring are not chemically equivalent and are expected to appear as doublets due to coupling with each other. Their expected chemical shift region is typically between 6.5 and 7.5 ppm.

Ethynyl Proton: The terminal alkyne proton (≡C-H) is anticipated to have a characteristic chemical shift, generally found in the range of 3.0-3.5 ppm.

Methyl Protons: The protons of the methyl group (-CH₃) attached to the thiophene ring will appear as a singlet, typically in the upfield region around 2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.

Thiophene Carbons: The four carbons of the thiophene ring will have distinct chemical shifts. The carbons bonded to the substituents (C2 and C5) will be significantly different from the unsubstituted carbons (C3 and C4).

Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group will also show characteristic signals.

Methyl Carbon: The methyl carbon will appear as a single peak in the high-field region of the spectrum.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on computational models and analysis of similar thiophene derivatives.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene-H3 | 6.8 - 7.2 | 125 - 130 |

| Thiophene-H4 | 6.6 - 7.0 | 123 - 128 |

| Ethynyl-H | 3.0 - 3.5 | - |

| Methyl-H | 2.4 - 2.6 | - |

| Thiophene-C2 (substituted) | - | 120 - 125 |

| Thiophene-C5 (substituted) | - | 138 - 143 |

| Ethynyl-C (terminal) | - | 80 - 85 |

| Ethynyl-C (internal) | - | 75 - 80 |

| Methyl-C | - | 14 - 16 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. Computational studies can calculate these vibrational frequencies to aid in the assignment of experimental IR bands. mdpi.com

Key expected absorption bands include:

C≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H bond.

C≡C Stretch: A weaker absorption is expected in the range of 2100-2140 cm⁻¹ for the carbon-carbon triple bond stretch.

C-H Stretch (Aromatic/Methyl): Aromatic C-H stretching vibrations on the thiophene ring typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹.

C=C Stretch (Thiophene Ring): Vibrations associated with the thiophene ring are expected in the 1400-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur bond vibration within the thiophene ring is typically observed in the 600-800 cm⁻¹ range.

Interactive Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ethynyl | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Ethynyl | C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Thiophene Ring | Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Methyl Group | Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Thiophene Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Thiophene Ring | C-S Stretch | 600 - 800 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps confirm the molecular weight and aspects of the structure. For this compound (molecular formula C₇H₆S), the monoisotopic mass is approximately 122.02 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the following features would be anticipated:

Molecular Ion Peak (M⁺): A prominent peak at m/z ≈ 122, corresponding to the intact molecule.

Fragmentation Peaks: Common fragmentation patterns for thiophene derivatives include the loss of the methyl group ([M-15]⁺) or cleavage of the ethynyl group. The stability of the thiophene ring often results in it being a major part of the detected fragments.

Theoretical fragmentation analysis can be performed to predict the relative abundances of different fragments, aiding in the interpretation of the experimental mass spectrum.

Advanced Research Areas and Future Directions

Click Chemistry Applications

Click chemistry, a concept introduced to describe reactions that are high in yield, broad in scope, and generate easily removable byproducts, has become a powerful tool in chemical synthesis. The terminal alkyne group of 2-ethynyl-5-methylthiophene makes it an ideal substrate for these types of reactions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This reaction is significantly faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition and proceeds under mild conditions, often in aqueous solvents. organic-chemistry.orgresearchgate.netrsc.org The ethynyl (B1212043) group in this compound can readily participate in CuAAC reactions with a variety of organic azides to form highly functionalized triazole-thiophene conjugates.

The general CuAAC reaction is tolerant of a wide range of functional groups, allowing for the incorporation of the 5-methylthienyl-ethynyl moiety into complex molecular structures without the need for extensive protecting group strategies. researchgate.netnih.gov The resulting 1,2,3-triazole ring is not merely a linker but can also influence the electronic and photophysical properties of the final molecule. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. rsc.orgresearchgate.net The use of stabilizing ligands, such as tris(triazolyl)amine, can enhance the reaction rate and protect sensitive biomolecules from denaturation. nih.govresearchgate.net

Table 1: Key Features of CuAAC Reactions

| Feature | Description |

|---|---|

| Reaction Type | [3+2] Cycloaddition |

| Reactants | Terminal Alkyne, Organic Azide (B81097) |

| Catalyst | Copper(I) |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusive formation of the 1,4-isomer) |

| Reaction Conditions | Mild, often aqueous |

| Key Advantages | High yield, broad scope, high functional group tolerance |

Polythiophenes are a class of conducting polymers with significant potential in organic electronics. benthamdirect.com The functionalization of polythiophenes is crucial for tuning their properties and enabling their use in various applications. mdpi.comresearchgate.net Click chemistry, particularly CuAAC, provides a versatile method for the post-polymerization functionalization of polythiophene backbones. rsc.orgnih.govmetu.edu.tr

In this approach, a polythiophene precursor bearing azide side chains can be reacted with this compound. This "grafting-to" strategy allows for the introduction of the 5-methylthienyl group onto the polymer backbone. This functionalization can influence the polymer's solubility, morphology, and electronic properties. For instance, the incorporation of additional thiophene (B33073) units can enhance the polymer's conductivity and stability. benthamdirect.com

Alternatively, monomers derived from this compound can be copolymerized with other thiophene monomers to introduce alkyne functionalities along the polymer chain. These alkyne groups can then be used for subsequent click reactions with a wide array of azide-containing molecules, allowing for the creation of a library of functionalized polythiophenes from a single precursor polymer. This "grafting-from" approach offers a high degree of modularity in the design of new materials. mdpi.comresearchgate.net The use of ethynyl-functionalized poly(3-hexylthiophene) (P3HT) in click reactions has been demonstrated for the synthesis of block copolymers. escholarship.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of non-covalent interactions to create large, well-organized structures. The ability of molecules to self-assemble into ordered architectures is fundamental to the development of new materials with emergent properties.

Porphyrins are macrocyclic compounds that play vital roles in biological systems, such as in chlorophyll (B73375) and heme. tandfonline.com Their rich photophysical and electronic properties make them attractive building blocks for supramolecular assemblies. researchgate.net Ethynyl-thiophene linkers, derived from molecules like this compound, can be used to connect multiple porphyrin units, creating extended π-conjugated systems.

These linkers can be rigid, which helps to control the spatial arrangement of the porphyrin units within the supramolecular structure. The thiophene moiety can influence the electronic communication between the porphyrin macrocycles, affecting the photophysical properties of the assembly, such as their absorption and emission spectra. The self-assembly of these porphyrin-linker conjugates can be directed by various non-covalent interactions, including π-π stacking, hydrogen bonding, and metal coordination. tandfonline.com The resulting supramolecular structures, such as nanofibers and vesicles, have potential applications in areas like artificial photosynthesis and photodynamic therapy. researchgate.net The use of ethynyl groups at the 3-position of bacteriopheophorbides-d, which are related to chlorophyll, has been shown to influence their self-aggregation properties.

Catalysis Research

Catalysis is a cornerstone of modern chemistry, enabling the efficient and selective synthesis of a vast array of chemical products. The reactivity of this compound makes it a molecule of interest in both organometallic and organocatalytic systems.

Organometallic Catalysis

Organometallic catalysis utilizes transition metal complexes to catalyze chemical transformations. Thiophene derivatives, including those with ethynyl groups, are frequently employed in organometallic reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are used to synthesize more complex molecules starting from ethynyl-thiophenes. nih.gov In these reactions, the this compound would act as a substrate. Furthermore, organometallic complexes of ruthenium have been shown to be effective catalysts for the hydrogenation of the thiophene ring. researchgate.net The efficiency of these organometallic systems is often high, with excellent yields and selectivity under relatively mild conditions. The catalyst's activity and selectivity can be fine-tuned by modifying the ligands on the metal center.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. Thiophene derivatives have been successfully used in various organocatalytic transformations. For example, chiral phosphoric acids can catalyze the enantioselective dearomatization of thiophenes. rsc.org Proline and its derivatives have been shown to catalyze reactions involving thiophene-2-carbaldehyde. metu.edu.tr Additionally, thiophene-based chiral ligands have been developed for use in copper-catalyzed asymmetric Friedel-Crafts alkylations. escholarship.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2,3-triazole |

| Polythiophene |

| Poly(3-hexylthiophene) (P3HT) |

| Porphyrin |

| Bacteriopheophorbide-d |

| Thiophene-2-carbaldehyde |

| Tris(triazolyl)amine |

Sensor Applications

The unique electronic properties of thiophene-based materials make them highly suitable for sensor applications. The incorporation of an ethynyl group, as seen in this compound, can further enhance these properties. The ethynyl group is electron-withdrawing, which can reduce the electron density on the thiophene ring, making the compound more susceptible to electrophilic substitution and potentially enhancing its sensitivity in sensor devices.

While direct applications of this compound in sensors are not extensively documented in publicly available research, the broader class of polythiophenes and their derivatives are widely used in the development of electrochemical sensors and biosensors. eurjchem.comsynquestlabs.com These polymers can be synthesized through electropolymerization, a process that allows for the direct deposition of a thin polymer film onto an electrode surface. youtube.comnih.gov This method offers precise control over the film's thickness and morphology, which are critical parameters for sensor performance. youtube.comrsc.org

The resulting polythiophene films are conductive and can be functionalized to selectively interact with specific analytes. synquestlabs.comeurjchem.com For instance, enzymes can be immobilized on the surface of these polymer films to create highly specific biosensors. eurjchem.com The interaction between the target analyte and the immobilized biological element can induce a change in the electrical properties of the polymer film, which can be measured as a detectable signal. eurjchem.comresearchgate.net Given the reactivity of the ethynyl group, this compound could serve as a monomer for creating functionalized polythiophene films, where the ethynyl moiety allows for post-polymerization modification via "click" chemistry to attach specific recognition elements. researchgate.net

The following table summarizes the potential advantages of using this compound in sensor applications based on the properties of related compounds.

| Feature | Potential Advantage in Sensor Applications |

| Ethynyl Group | Enhances electronic properties and provides a site for functionalization. |

| Thiophene Ring | Forms a conductive polymer backbone for signal transduction. |

| Electropolymerization | Allows for controlled deposition of the sensing layer. |

| Functionalization | Enables the development of highly selective sensors for various analytes. |

Development of Novel Thiophene Derivatives

The ethynyl group in this compound is a versatile functional group that serves as a key building block for the synthesis of more complex and novel thiophene derivatives. This is primarily achieved through various cross-coupling reactions, where the terminal alkyne can be readily coupled with other organic molecules.

One of the most prominent methods is the Sonogashira cross-coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. researchgate.netmdpi.com This reaction would allow for the direct attachment of various aromatic or unsaturated groups to the thiophene ring via the ethynyl linker, leading to the creation of a wide array of conjugated molecules with tailored electronic and optical properties. For example, coupling this compound with different aryl bromides could yield a library of 2-(arylethynyl)-5-methylthiophenes.

Similarly, the Suzuki cross-coupling reaction, which couples an organoboron compound with an organohalide, can be utilized. d-nb.infonih.gov While the ethynyl group itself is not directly involved in the standard Suzuki protocol, it can be first converted to a boronic ester. This derivative can then participate in Suzuki coupling reactions, providing an alternative route to novel thiophene-based materials. semanticscholar.org

The development of these new derivatives is crucial for advancing materials science, particularly in the field of organic electronics. The ability to systematically modify the structure of this compound allows for the fine-tuning of properties such as the HOMO/LUMO energy levels, bandgap, and charge carrier mobility. mdpi.com These tailored molecules could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The table below outlines some of the key reactions for developing novel derivatives from this compound.

| Reaction | Reactant Type | Potential Product |

| Sonogashira Coupling | Aryl/Vinyl Halide | 2-(Arylethynyl/Vinylethynyl)-5-methylthiophene |

| Suzuki Coupling (of boronate derivative) | Aryl/Vinyl Halide | 2-(Aryl/Vinyl)-5-methylthiophene (after modification of ethynyl group) |

| Click Chemistry (e.g., Azide-Alkyne Cycloaddition) | Organic Azide | Triazole-substituted thiophene |

Stability Studies and Degradation Mitigation

The stability of thiophene-based compounds is a critical factor for their practical application, particularly in electronic devices where long-term performance is essential. For this compound and its corresponding polymer, both thermal and electrochemical stability are important considerations.

Thermal Stability: Generally, ethynylthiophenes are reported to have good thermal stability. cymitquimica.com However, the degradation of polythiophenes can occur at elevated temperatures. researchgate.net Pyrolysis studies of poly(3-methylthiophene) have shown that thermal degradation can occur in two main steps: the initial loss of any dopant molecules followed by the degradation of the polymer backbone itself. researchgate.net This degradation can lead to the formation of smaller oligomeric segments. The presence of a methyl group on the thiophene ring, as in this compound, may influence the degradation pathway.

Electrochemical Stability: The electrochemical stability of polythiophenes is crucial for their use in applications like sensors and batteries. Overoxidation, which occurs when the polymer is subjected to high positive potentials, can lead to irreversible degradation of the polymer film. researchgate.netelte.hu This process can result in the loss of conjugation in the polymer backbone, leading to a decrease in conductivity and electrochemical activity. The degradation products can also be released from the polymer film, leading to mechanical stress and delamination. researchgate.netelte.hu The presence of certain ions, such as chloride, can promote this oxidative degradation.

The following table summarizes the key stability concerns and potential mitigation strategies for this compound and its polymer.

| Stability Concern | Degradation Mechanism | Potential Mitigation Strategy |

| Thermal Degradation | Backbone scission at high temperatures. | Operation at moderate temperatures; structural modification of the polymer. |

| Electrochemical Degradation (Overoxidation) | Loss of conjugation due to high positive potentials. | Limiting the applied potential; use of protective coatings or co-polymers. |

Q & A

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer : Document detailed procedures, including exact equipment (e.g., Schlenk line for air-sensitive steps) and reagent grades (e.g., ≥99% purity). Share raw data (NMR FID files, chromatograms) in supplementary materials. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.